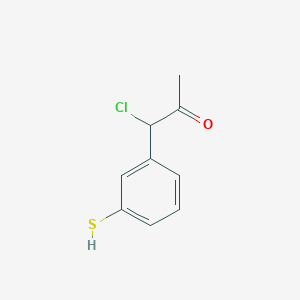
1-Chloro-1-(3-mercaptophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS It is a derivative of propanone, featuring a chloro group and a mercapto group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-1-(3-mercaptophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-mercaptophenylpropan-2-one with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:
3-Mercaptophenylpropan-2-one+SOCl2→this compound+HCl+SO2
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-Chloro-1-(3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of amines or thiol derivatives.
Oxidation: Formation of sulfonic acids or disulfides.
Reduction: Formation of alcohols.
科学的研究の応用
1-Chloro-1-(3-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-1-(3-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds with thiol-containing biomolecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Phenylacetone: A related compound with a phenyl group attached to a propanone moiety.
1-Phenyl-2-propanone: Another similar compound with a phenyl group and a propanone structure.
Uniqueness
1-Chloro-1-(3-mercaptophenyl)propan-2-one is unique due to the presence of both chloro and mercapto groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo diverse chemical reactions makes it a valuable compound in various research and industrial contexts.
特性
分子式 |
C9H9ClOS |
|---|---|
分子量 |
200.69 g/mol |
IUPAC名 |
1-chloro-1-(3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)9(10)7-3-2-4-8(12)5-7/h2-5,9,12H,1H3 |
InChIキー |
XVUWQDDHIOHUIM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC(=CC=C1)S)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















